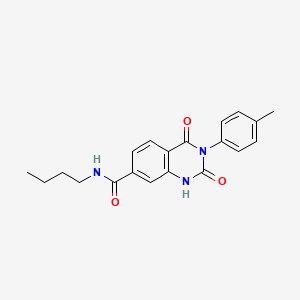

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Treatment

Cancer remains a significant global health challenge, and novel compounds with antitumor properties are crucial. F6548-1286 has been investigated for its antiproliferative effects against prostate and bladder cancers. Researchers have employed multicomponent reactions to synthesize nitric oxide-releasing molecules, including F6548-1286. In vitro studies demonstrated that almost all compounds, including F6548-1286, exhibited antiproliferative activity against both LNCaP (prostate) and T24 (bladder) cancer cell lines. F6548-1286 showed promising results, with nanomolar GI50 values against the bladder cancer cell line and selectivity indices exceeding 10 .

Green Synthesis Approaches

Efforts to explore the chemical space around the bioactive furoxan moiety have led to the greener synthesis of F6548-1286. Researchers employed Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions under efficient, safe, and environmentally friendly conditions. This approach not only yields F6548-1286 but also contributes to sustainable chemistry practices .

Potential Inhibition of SARS-CoV-2 3CLpro

The central protease 3-chymotrypsin-like protease (3CLpro) plays a crucial role in SARS-CoV-2 replication. Virtual screening and molecular dynamics simulations identified F6548-1286 as a potential inhibitor targeting 3CLpro. In-depth analysis revealed stable hydrogen bonds with amino acids His41 and Thr62. Further studies are warranted to explore its efficacy in inhibiting the virus .

Other Applications

While the above fields represent key areas of research, F6548-1286’s potential extends beyond these domains. Researchers continue to explore its properties, including its interactions with biological targets, pharmacokinetics, and safety profiles. As scientific investigations progress, additional applications may emerge .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-4-11-21-18(24)14-7-10-16-17(12-14)22-20(26)23(19(16)25)15-8-5-13(2)6-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFIUEPXJJPMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514705.png)

![1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514708.png)

![1-(3,3-dimethyl-2-oxobutyl)-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514716.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6514720.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514728.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6514741.png)

![3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514748.png)

![6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514761.png)

![6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514766.png)

![N-(1-benzylpiperidin-4-yl)-2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B6514784.png)

![4-(2,4-dimethoxyphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6514793.png)

![4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide](/img/structure/B6514795.png)

![ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B6514797.png)

![12-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6514798.png)